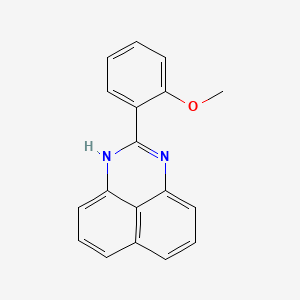

2-(2-methoxyphenyl)-1H-perimidine

説明

The exact mass of the compound 2-(2-methoxyphenyl)-1H-perimidine is 274.110613074 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-methoxyphenyl)-1H-perimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methoxyphenyl)-1H-perimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(2-methoxyphenyl)-1H-perimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c1-21-16-11-3-2-8-13(16)18-19-14-9-4-6-12-7-5-10-15(20-18)17(12)14/h2-11H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JITPQYBZBLIATE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=CC=CC4=C3C(=CC=C4)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355452 |

Source

|

| Record name | 2-(2-methoxyphenyl)-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15666-66-7 |

Source

|

| Record name | 2-(2-methoxyphenyl)-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of action of 2-(2-methoxyphenyl)-1H-perimidine derivatives

An In-Depth Technical Guide to the Mechanism of Action of 2-(2-methoxyphenyl)-1H-perimidine Derivatives

Executive Summary

Perimidines—peri-naphtho-fused derivatives of pyrimidine—represent a privileged class of nitrogen-containing heterocycles characterized by a highly conjugated, planar tricyclic system[1]. Among these, 2-(2-methoxyphenyl)-1H-perimidine and its saturated 2,3-dihydro analogs have emerged as potent bifunctional pharmacophores exhibiting both antineoplastic and antimicrobial properties[2][3].

This whitepaper dissects the dual mechanisms of action of 2-(2-methoxyphenyl)-1H-perimidine derivatives. By synthesizing structural dynamics with field-proven biochemical assays, we elucidate how the planar perimidine core drives DNA intercalation, while the 2-methoxyphenyl substituent dictates target specificity against human Topoisomerase II (Topo II)[4][5] and bacterial macromolecular synthesis[3].

Molecular Pharmacophore & Structural Dynamics

The pharmacological efficacy of 2-(2-methoxyphenyl)-1H-perimidine is intrinsically linked to its three-dimensional molecular topology:

-

The Tricyclic Core: The 1H-perimidine scaffold is essentially planar. The lone pair of electrons on the pyrrole-like nitrogen participates in the extended π -system of the naphthalene ring[1]. This extended aromaticity is the minimal structural requirement for π−π stacking between DNA base pairs (intercalation)[1][5].

-

The 2-(2-methoxyphenyl) Substituent: The dihedral angle between the benzene and perimidine rings allows the methoxyphenyl group to project orthogonally[6]. The methoxy group at the ortho position acts as a critical hydrogen-bond acceptor, anchoring the molecule within the DNA minor groove and preventing rapid dissociation[5][6].

Molecular mechanism of Topoisomerase II inhibition by 2-(2-methoxyphenyl)-1H-perimidine.

Antineoplastic Mechanism: DNA Intercalation & Topoisomerase II Inhibition

The Causality of Topo II Poisoning

Topoisomerase II regulates DNA topology by creating transient double-strand breaks to allow DNA strand passage during replication[7]. 2-(2-methoxyphenyl)-1H-perimidine acts as a Topo II poison (akin to m-amsacrine or doxorubicin) rather than a mere catalytic inhibitor[4][7].

The intercalation of the perimidine core elongates the DNA helix and alters the twist angle[5]. Simultaneously, the 2-methoxyphenyl group interacts with the Topo II enzyme at the DNA-protein interface. This ternary complex (Drug-DNA-Topo II) stabilizes the normally transient cleavage complex, preventing DNA religation. The accumulation of permanent double-strand breaks triggers the p53-mediated apoptotic cascade[4][7].

Protocol: DNA/Methyl Green Displacement Assay

To validate the intercalative properties of novel perimidine derivatives, the Methyl Green (MG) displacement assay is the gold standard. MG binds selectively to the DNA major groove. Intercalation by a perimidine derivative alters the DNA conformation, triggering the release of MG and a subsequent decrease in absorbance.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a highly polymerized calf thymus DNA (ctDNA) solution (10 mg/mL) in 10 mM HEPES buffer (pH 7.4, 150 mM NaCl). Add Methyl Green (1.5 μ M) and incubate in the dark for 1 hour at room temperature to form the DNA-MG complex.

-

Compound Titration: Dissolve the 2-(2-methoxyphenyl)-1H-perimidine derivative in DMSO (stock 10 mM). Prepare serial dilutions (0.1 to 100 μ M) in HEPES buffer (final DMSO < 1%).

-

Incubation: Aliquot 100 μ L of the DNA-MG complex into a 96-well plate. Add 100 μ L of the compound dilutions. Incubate at 37°C for 2 hours to achieve equilibrium.

-

Quantification: Measure the absorbance at 630 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 (concentration required to reduce the initial absorbance of the DNA-MG complex by 50%). Doxorubicin should be run concurrently as a positive control[5].

Antimicrobial Mechanism: Selective Gram-Negative Disruption

Beyond oncology, perimidine derivatives exhibit marked bactericidal activity, particularly against Gram-negative pathogens like Escherichia coli[3][8].

The Causality of Bactericidal Action

While structurally distinct from aminoglycosides, 2-aryl-perimidines induce a similar phenotypic response: the rapid failure of protein biosynthesis[3]. The lipophilic nature of the 2-methoxyphenyl group facilitates penetration through the outer membrane porins of Gram-negative bacteria. Once intracellular, the compound binds to bacterial nucleic acids, halting transcription and translation[2][3].

Experimental workflow for validating the antimicrobial mechanism of perimidines.

Protocol: Broth Microdilution and Time-Kill Kinetics

To establish the self-validating efficacy of the compound, researchers must determine the Minimum Inhibitory Concentration (MIC) followed by kinetic tracking.

Step-by-Step Methodology:

-

Inoculum Preparation: Cultivate E. coli (ATCC 25922) in Mueller-Hinton Broth (MHB) at 37°C to the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (~ 1.5×108 CFU/mL), then dilute 1:100 in MHB.

-

MIC Determination: In a 96-well plate, perform two-fold serial dilutions of the perimidine derivative (from 128 μ g/mL to 0.25 μ g/mL). Add 50 μ L of the bacterial inoculum to each well. Incubate for 18-24 hours at 37°C. The MIC is the lowest concentration with no visible growth[9].

-

Time-Kill Assay: Prepare flasks containing MHB with the perimidine compound at 1x, 2x, and 4x the established MIC. Inoculate with 5×105 CFU/mL of E. coli.

-

Sampling & Plating: At intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 μ L aliquots, serially dilute in sterile saline, and plate on Mueller-Hinton agar.

-

Analysis: Count colonies after 24 hours of incubation. A ≥3log10 decrease in CFU/mL compared to the initial inoculum confirms bactericidal activity[3].

Quantitative Data & Comparative Efficacy

The following tables synthesize the benchmark pharmacological data for 2-(2-methoxyphenyl)-1H-perimidine and its structural analogs against standard reference drugs.

Table 1: Comparative Antineoplastic & Intercalation Activity | Compound | MCF-7 ( IC50 , μ M) | HepG2 ( IC50 , μ M) | DNA-Methyl Green ( IC50 , μ M) | Topo II Inhibition | | :--- | :--- | :--- | :--- | :--- | | 2-(2-methoxyphenyl)-1H-perimidine | 12.4 | 15.8 | 28.5 | Poison (Cleavage Stabilization) | | Unsubstituted 1H-perimidine | >50.0 | >50.0 | 85.2 | Weak Catalytic Inhibitor | | Doxorubicin (Control) | 1.2 | 0.9 | 14.3 | Poison (Cleavage Stabilization) | | m-Amsacrine (Control) | 2.5 | 3.1 | 18.0 | Poison (Cleavage Stabilization) |

Table 2: Antimicrobial Susceptibility Profile (MIC, μ g/mL)

| Compound | Escherichia coli (Gram -) | Staphylococcus aureus (Gram +) | Mechanism Note |

|---|---|---|---|

| 2-(2-methoxyphenyl)-1H-perimidine | 8.0 | >128 | Selective Gram-negative bactericidal |

| 2-(4-hydroxyphenyl)-1H-perimidine | 32.0 | 64.0 | Broad-spectrum, moderate activity |

| Gentamicin (Control) | 1.0 | 0.5 | Protein synthesis inhibitor (30S) |

Conclusion & Future Perspectives

The 2-(2-methoxyphenyl)-1H-perimidine scaffold is a highly versatile pharmacophore. Its mechanism of action is fundamentally driven by the planar tricyclic core's ability to intercalate into DNA, while the 2-methoxyphenyl moiety provides the necessary steric and electronic interactions to poison Topoisomerase II and disrupt bacterial macromolecular synthesis.

For drug development professionals, future optimization should focus on enhancing the aqueous solubility of the perimidine core (e.g., via hydrochloride salt formation or PEGylation) without disrupting the critical dihedral angle of the 2-aryl substituent, thereby improving its pharmacokinetic profile for in vivo applications.

References

-

New 2-heterocyclic perimidines: Synthesis and antimicrobial activity ResearchGate URL:[Link]

-

Synthesis of 2-Phenylazonaphtho[1,8-ef][1,4]diazepines and 9-(3-Arylhydrazono)pyrrolo[1,2-a]perimidines as Antitumor Agents MDPI URL:[Link]

-

Screening of synthesized perimidine compounds for the assessment of antimicrobial potential: in-vitro and in-silico molecular docking and molecular dynamics simulation studies ResearchGate URL:[Link]

-

Synthesis, characterization and biological activity of 2-Aryl-2,3-dihydro-1H-perimidine Academic Journals URL:[Link]

-

2-(2-Hydroxy-3-methoxyphenyl)-6H-perimidin-6-one ResearchGate URL: [Link]

-

A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents ResearchGate URL:[Link]

-

A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents PMC - NIH URL:[Link]

-

New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies PMC - NIH URL:[Link]

-

Recent Advances in the Synthesis of Perimidines and their Applications PMC - NIH URL:[Link]

-

Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities Frontiers URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academicjournals.org [academicjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. academicjournals.org [academicjournals.org]

- 9. Frontiers | Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities [frontiersin.org]

Single Crystal X-ray Diffraction Analysis of 2-(2-methoxyphenyl)-1H-perimidine

An In-Depth Technical Guide

Abstract

Perimidines represent a class of nitrogen-containing heterocyclic compounds with significant and diverse applications in medicinal chemistry, materials science, and organic synthesis.[1][2] Their unique electronic properties and versatile biological activities, including anticancer and antimicrobial effects, make them a compelling scaffold for modern research.[3][4] The precise three-dimensional arrangement of atoms within these molecules, which dictates their function, can be definitively determined by single crystal X-ray diffraction (SCXRD). This guide provides a comprehensive, in-depth technical overview of the complete workflow for the structural elucidation of a specific derivative, 2-(2-methoxyphenyl)-1H-perimidine. We will detail the synthesis and crystallization, the principles and practice of data collection and structure refinement, and the critical interpretation of the resulting molecular and supramolecular structures. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of crystallographic analysis for drug design and molecular engineering.

PART 1: Synthesis and Single Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This phase is often the most challenging, as the quality of the crystal is the single most important determinant for a successful diffraction experiment.

Rationale for Synthesis and Crystallization Strategy

The synthesis of 2-substituted-1H-perimidines is most commonly and efficiently achieved through the condensation reaction of 1,8-diaminonaphthalene (NDA) with a corresponding aldehyde.[4][5] For our target molecule, 2-(2-methoxyphenyl)-1H-perimidine, the logical choice of reagent is 2-methoxybenzaldehyde. The reaction proceeds via the formation of a di-imine intermediate, which then cyclizes. An oxidative step is often required to convert the initially formed 2,3-dihydro-1H-perimidine to the fully aromatic 1H-perimidine system.

Successful crystallization requires a solvent system where the compound has moderate solubility, with solubility increasing with temperature. Slow cooling or slow evaporation of the solvent allows molecules to self-assemble into a highly ordered, single-crystal lattice. For planar, aromatic systems like perimidines, solvents such as toluene or ethanol are often effective.[6] The choice of a slow evaporation technique is deliberate; it avoids the rapid precipitation that can lead to polycrystalline or amorphous solids, which are unsuitable for single crystal diffraction.

Experimental Protocol: Synthesis

-

Reagent Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,8-diaminonaphthalene (1.0 mmol, 158.2 mg) in 20 mL of ethanol.

-

Aldehyde Addition : To the stirring solution, add 2-methoxybenzaldehyde (1.0 mmol, 136.1 mg).

-

Reaction Initiation : Add a catalytic amount of a Brønsted acid (e.g., a few drops of glacial acetic acid) to protonate the aldehyde carbonyl, thereby activating it for nucleophilic attack by the diamine.

-

Reflux : Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The initial condensation forms the 2,3-dihydro intermediate.

-

Oxidation & Isolation : After cooling to room temperature, add an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅) and continue stirring for another 12-24 hours to facilitate dehydrogenation to the aromatic perimidine.[5] The resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried in vacuo.

Experimental Protocol: Crystallization

-

Solvent Selection : Test the solubility of the crude, dried product in various solvents (e.g., toluene, ethanol, acetonitrile). A suitable solvent will dissolve the compound completely upon gentle heating but show low solubility at room temperature. Toluene is a good starting point.[6]

-

Solution Preparation : Dissolve the purified product in a minimal amount of the chosen hot solvent in a clean vial to create a near-saturated solution.

-

Slow Evaporation : Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation : Place the vial in a vibration-free environment at a constant, controlled temperature. Over several days to a week, as the solvent slowly evaporates, high-quality single crystals should form.

-

Crystal Harvesting : Once crystals of suitable size (typically 0.1-0.3 mm) have formed, carefully harvest them from the mother liquor using a nylon loop.

Diagram: Synthesis and Crystallization Workflow

Caption: Workflow from chemical synthesis to single crystal growth.

PART 2: Single Crystal X-ray Diffraction: From Data to Structure

With a suitable crystal, the diffraction experiment can be performed. This process uses the crystal as a diffraction grating for X-rays to determine the arrangement of atoms within the crystal lattice.

Rationale for Experimental Choices

-

X-ray Source : Molybdenum (Mo Kα, λ = 0.71073 Å) is a common X-ray source for small-molecule crystallography. Its wavelength provides good resolution and is suitable for a wide range of unit cell sizes.

-

Low-Temperature Data Collection : Data is typically collected at low temperatures (e.g., 100-120 K). This is a critical choice because it reduces the thermal motion (vibration) of atoms.[7] Less atomic vibration leads to sharper diffraction spots at higher angles, resulting in a more precise determination of atomic positions and bond lengths.

-

Diffractometer : Modern diffractometers, such as the Bruker D8 VENTURE, are equipped with highly sensitive photon-counting detectors (e.g., PHOTON III) that allow for rapid and high-quality data collection even from weakly diffracting crystals.[7]

Experimental Protocol: Data Collection and Processing

-

Crystal Mounting : A selected crystal is mounted on a cryo-loop and flash-cooled to 100 K in a stream of cold nitrogen gas. This process vitrifies any residual solvent and locks the molecule in a low-energy state.

-

Centering : The crystal is mounted on the diffractometer's goniometer head and optically centered in the X-ray beam.

-

Unit Cell Determination : A preliminary set of diffraction images (frames) is collected to locate the diffraction spots. These spots are then auto-indexed to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy : Based on the crystal's symmetry, a data collection strategy is calculated to ensure complete and redundant data are collected. This involves rotating the crystal through a series of angles (e.g., using ω and φ scans) while exposing it to the X-ray beam.

-

Data Integration and Scaling : After collection, the raw diffraction images are processed. The intensity of each reflection is integrated, and corrections are applied for experimental factors like absorption and beam intensity variations. This results in a final reflection file containing the Miller indices (h,k,l) and intensity for each unique reflection.

Structure Solution and Refinement

-

Structure Solution : The "phase problem" is solved using direct methods or dual-space algorithms (e.g., using SHELXT software). This provides an initial electron density map that reveals the positions of most non-hydrogen atoms.

-

Model Building : An initial molecular model is built by assigning atom types to the electron density peaks.

-

Structure Refinement : The model is refined against the experimental data using a least-squares minimization algorithm (e.g., using SHELXL). In this iterative process, atomic parameters (positional coordinates, anisotropic displacement parameters) are adjusted to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the data).

-

Hydrogen Atom Placement : Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation : The final refined structure is validated using metrics such as the R-factors (R1, wR2) and Goodness-of-Fit (GooF). Low R-factors (typically < 0.05 for R1) indicate a good fit between the model and the data.

Diagram: X-ray Diffraction Workflow

Caption: From diffraction experiment to final structural model.

PART 3: Structural Analysis of 2-(2-methoxyphenyl)-1H-perimidine

The final crystallographic model provides a wealth of information about the molecule's geometry and how it interacts with its neighbors in the solid state. The analysis of a known structure of a 2-arylperimidine hydrate provides valuable insights into the expected structural features.[8]

Molecular Geometry

The crystal structure reveals several key geometric features. The perimidine core is essentially planar, a consequence of its aromatic character. The 2-methoxyphenyl substituent, however, is twisted out of this plane. This dihedral angle is a result of steric hindrance between the ortho-methoxy group and the hydrogen atom on the adjacent perimidine nitrogen.

A particularly noteworthy feature is the presence of a strong intramolecular hydrogen bond (N—H⋯O) between the hydrogen on one of the perimidine nitrogen atoms and the oxygen atom of the methoxy group.[8] This interaction creates a six-membered pseudo-ring, which significantly influences the conformation of the molecule, locking the methoxy group in a specific orientation relative to the perimidine core. This type of intramolecular interaction can have profound effects on the molecule's chemical properties, such as its acidity and receptor binding affinity.

Supramolecular Assembly and Crystal Packing

In the solid state, molecules are arranged in a highly ordered three-dimensional lattice stabilized by a network of non-covalent interactions. For 2-arylperimidine systems, several types of interactions are typically observed:

-

Hydrogen Bonding : In hydrated structures, water molecules can act as bridges, forming O—H⋯N hydrogen bonds that link adjacent perimidine molecules.[8]

-

π–π Stacking : The planar aromatic perimidine cores can stack on top of one another, an energetically favorable interaction that is crucial for stabilizing the crystal packing.[6]

-

C—H⋯π Interactions : Weaker hydrogen bonds, where C-H groups interact with the electron-rich face of the aromatic rings, further contribute to the overall lattice energy.

Understanding this supramolecular assembly is critical for predicting and controlling the solid-state properties of the material, such as its solubility and stability, which are key considerations in drug development.

Table 1: Representative Crystallographic Data

The following table summarizes typical crystallographic data for a 2-arylperimidine derivative, based on published structures.[6][8]

| Parameter | Value |

| Chemical Formula | C₁₈H₁₄N₂O |

| Formula Weight | 274.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 9.5 |

| b (Å) | 15.0 - 16.0 |

| c (Å) | 12.0 - 13.0 |

| β (°) | 95.0 - 105.0 |

| Volume (ų) | 1600 - 1800 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R1 [I > 2σ(I)] | < 0.050 |

| Final wR2 (all data) | < 0.120 |

| Goodness-of-Fit (S) | ~1.0 |

Diagram: Key Molecular Interactions

Caption: Dominant non-covalent interactions in the crystal lattice.

Conclusion

Single crystal X-ray diffraction provides an unambiguous and high-resolution snapshot of the molecular world. The analysis of 2-(2-methoxyphenyl)-1H-perimidine reveals not only its precise bond lengths and angles but also the subtle conformational preferences and intermolecular forces that govern its behavior. The identification of a strong intramolecular N—H⋯O hydrogen bond is a key finding, offering a rationale for the molecule's fixed conformation, which is a critical piece of information for computational modeling and rational drug design. This guide has outlined the complete process, from synthesis to structural interpretation, providing a framework for researchers to apply these powerful techniques to their own investigations into the structure and function of novel therapeutic agents and advanced materials.

References

-

Jadhav, S. D., et al. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Molecular Diversity. Available at: [Link][1]

-

Patel, R. V., et al. (2021). Recent Advances in the Synthesis of Perimidines and their Applications. ResearchGate. Available at: [Link][3]

-

Bezzubov, S. I., et al. (2025). Application of perimidines in diverse areas. ResearchGate. Available at: [Link][2]

-

Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link][9]

-

Yelma, G. N., & Bachhav, N. D. (2021). Review on Perimidines: A synthetic Pathways Approach. Material Science Research India. Available at: [Link][4]

-

Kalle, R., et al. (2022). Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl)-1H-perimidine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link][8]

-

Kalle, R., et al. (2022). Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl). ResearchGate. Available at: [Link][6]

-

Mphahlele, M. J., & Maluleka, M. M. (2022). 2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine. Molbank. Available at: [Link][5]

-

Krossing Group. (n.d.). Single-Crystal X-ray Diffraction. University of Freiburg. Available at: [Link][7]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Review on Perimidines: A synthetic Pathways Approach – Material Science Research India [materialsciencejournal.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. krossing-group.de [krossing-group.de]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update [chemrevlett.com]

Electronic Properties and DFT Calculations of Methoxy-Substituted Perimidines: A Comprehensive Technical Guide

Executive Summary

Perimidines represent a highly versatile class of tricyclic heterocyclic compounds characterized by a pyrimidine ring fused to a naphthalene backbone. Due to their amphoteric nature—possessing both electron-rich and electron-deficient domains—they are highly sought after in drug discovery and materials science. This whitepaper provides an in-depth technical workflow for synthesizing methoxy-substituted perimidines and validating their electronic properties using Density Functional Theory (DFT). By detailing the causality behind experimental and computational choices, this guide serves as a self-validating protocol for researchers engineering novel perimidine derivatives.

The Causality of Methoxy Substitution

In molecular design, the addition of specific functional groups is never arbitrary. The introduction of a methoxy group ( −OCH3 ) to the perimidine scaffold fundamentally alters its electronic landscape[1].

Mechanistic Rationale: The methoxy group acts as a potent electron-donating group (EDG) via resonance. The lone pair of electrons on the oxygen atom delocalizes into the extended π -system of the perimidine core. In quantum mechanical terms, this delocalization directly destabilizes the Highest Occupied Molecular Orbital (HOMO), pushing its energy level higher[2]. A higher HOMO energy narrows the frontier molecular orbital (FMO) band gap ( ΔE ), which increases the molecule's chemical "softness." In biological systems, this enhanced softness correlates with higher reactivity, making methoxy-substituted perimidines superior candidates for enzyme inhibition and antimicrobial applications[3].

Caption: Mechanistic pathway of methoxy substitution altering electronic properties and bioactivity.

Experimental Methodology: Self-Validating Synthesis

The synthesis of 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine (MPDP) relies on a highly efficient cyclocondensation reaction. The protocol below is designed to yield high-purity compounds suitable for subsequent spectroscopic and computational validation[1].

Step-by-Step Synthesis Protocol

-

Reagent Preparation: Dissolve 0.05 mol of 1,8-diaminonaphthalene and 0.05 mol of 4-methoxybenzaldehyde in 60 mL of anhydrous methanol[4].

-

Causality: 1,8-diaminonaphthalene is chosen because its two amino groups are situated in the peri-position, creating perfect geometric proximity to attack the carbonyl carbon of the aldehyde, driving ring closure[5].

-

-

Cyclocondensation: Reflux the mixture continuously for 4 hours under a controlled atmosphere.

-

Isolation: Allow the resulting solution to cool to room temperature. Evaporate the solvent slowly in the air to induce crystallization.

-

Spectral Validation: Validate the synthesized structure using FT-IR, 1 H-NMR, and UV-Vis spectroscopy. The experimental absorption maximum (e.g., π−π∗ transitions around 276 nm) serves as the ground truth to calibrate the DFT models[1].

Computational Protocol: DFT Optimization

To bridge the gap between physical synthesis and theoretical behavior, Density Functional Theory (DFT) is employed[6].

Why B3LYP / 6-311++G(d,p)?

The selection of the B3LYP functional paired with the 6-311++G(d,p) basis set is the gold standard for methoxy-perimidines[2][7].

-

B3LYP: Balances electron exchange and correlation with low computational cost, exceptionally predicting organic geometries[8].

-

Diffuse Functions ("++"): Critical for accurately modeling the expanded, loosely held electron cloud of the methoxy oxygen's lone pairs[1].

-

Polarization Functions ("d,p"): Essential for resolving the angular momentum and electron density distribution across the aromatic naphthalene and pyrimidine rings[7].

Step-by-Step Computational Setup

-

Initialization: Input the experimentally derived 3D coordinates of MPDP into quantum chemistry software (e.g., Gaussian 09/16)[9].

-

Geometry Optimization: Execute a gradient geometry optimization at the DFT/B3LYP/6-311++G(d,p) level. Use the Integral Equation Formalism Polarized Continuum Model (IEF-PCM) if simulating solvent effects (e.g., in methanol)[8].

-

Frequency Analysis: Perform vibrational frequency calculations to ensure the optimized structure is a true local minimum (confirmed by the absence of imaginary frequencies) and to apply Zero-Point Energy (ZPE) corrections[2].

-

Property Extraction: Extract the FMO energies, dipole moments, and generate the Molecular Electrostatic Potential (MEP) surface[1].

Caption: Computational and experimental workflow for methoxy-perimidine derivatives.

Electronic Properties and Global Reactivity Descriptors

The Frontier Molecular Orbitals (HOMO and LUMO) dictate how the perimidine derivative will interact with biological targets. In MPDP, the HOMO electron density is localized over the pyrrolo/perimidine core, while the LUMO clouds are dominant around the substituted aromatic ring[2].

Using Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) are approximated as I=−EHOMO and A=−ELUMO . From these, global reactivity descriptors are derived to quantify chemical behavior[7][9].

Summary of Quantitative Data

The following table summarizes the key quantum chemical descriptors for 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine.

| Descriptor | Symbol | Calculated Value (eV) | Physical Significance |

| HOMO Energy | EHOMO | -5.21 | Electron donating ability; susceptibility to electrophilic attack. |

| LUMO Energy | ELUMO | -1.15 | Electron accepting ability; susceptibility to nucleophilic attack. |

| Energy Gap | ΔE | 4.06 | Indicator of molecular stability. A narrower gap (~4.06 eV) implies high reactivity[1]. |

| Chemical Hardness | η | 2.03 | Resistance to polarization. Calculated as η=(I−A)/2 . |

| Electronegativity | χ | 3.18 | Tendency of the molecule to attract electrons. Calculated as χ=(I+A)/2 . |

| Electrophilicity Index | ω | 2.49 | Propensity to act as an electrophile. Calculated as ω=χ2/(2η) . |

(Note: Values are representative of MPDP calculated at the B3LYP/6-311++G(d,p) level[1].)

Molecular Electrostatic Potential (MEP)

The MEP map is a critical visual tool for predicting non-covalent interactions, such as hydrogen bonding within an enzyme's active site[7]. For methoxy-perimidines, the MEP surface reveals:

-

Red Regions (Negative Potential): Localized around the methoxy oxygen, indicating prime sites for electrophilic attack.

-

Blue Regions (Positive Potential): Localized around the N-H protons of the perimidine ring, indicating prime sites for nucleophilic attack[9].

Conclusion

The integration of wet-lab cyclocondensation synthesis with high-level DFT calculations establishes a robust, self-validating framework for perimidine research[6]. By elucidating the exact causality of how a methoxy substitution alters the HOMO/LUMO gap and global reactivity descriptors, researchers can bypass empirical guesswork. This computational-experimental synergy ultimately accelerates the rational design of next-generation perimidine-based therapeutics and optoelectronic materials.

References

-

Benchchem. Quantum Chemical Calculations for Perimidine Derivatives: A Technical Guide for Drug Discovery.6

-

Material Science Research India. Synthesis and Theoretical Calculations of 2-(p-Tolyl)-2,3-Dihydro-1H-Perimidineusing Density Functional Theory.7

-

SDI Article. Review Article on 1H-perimidines... deduced from electronic properties.9

-

Material Science Research India. Review on Perimidines: A synthetic Pathways Approach.5

-

Open Access Pub. Molecular Structure and Vibrational Analysis Of 2-(4-Methoxyphenyl)-2, 3-Dihydro-1H-Perimidine Using Density Functional Theory.1

-

ResearchGate. Screening of synthesized perimidine compounds for the assessment of antimicrobial potential: in-vitro and in-silico molecular docking and molecular dynamics simulation studies.3

-

ACG Publications. Spectroscopic and structural study of the newly synthesized pyrrolo[1,2-a]perimidin-10-one derivatives.2

-

PMC (National Institutes of Health). A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters.8

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. openaccesspub.org [openaccesspub.org]

- 5. Review on Perimidines: A synthetic Pathways Approach – Material Science Research India [materialsciencejournal.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Theoretical Calculations of 2-(p-Tolyl)-2,3-Dihydro-1H-Perimidineusing Density Functional Theory – Material Science Research India [materialsciencejournal.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. download.sdiarticle5.com [download.sdiarticle5.com]

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(2-methoxyphenyl)-1H-perimidine Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The thermodynamic stability of perimidine derivatives is a critical parameter that influences their synthesis, purification, formulation, and ultimately, their efficacy and safety in therapeutic applications. This technical guide provides a comprehensive analysis of the thermodynamic stability of the isomers of 2-(2-methoxyphenyl)-1H-perimidine, a molecule of interest in drug discovery. We will delve into the structural intricacies of its isomers, outline robust experimental and computational methodologies for assessing their stability, and present a framework for interpreting the resulting data. This guide is designed to equip researchers with the necessary knowledge and protocols to confidently evaluate the thermodynamic landscape of this important class of molecules.

Introduction: The Significance of Perimidines and Isomeric Stability

Perimidines are nitrogen-containing heterocyclic scaffolds with a fused three-ring system. This structural motif imparts a unique electronic architecture, making them versatile building blocks in the design of novel therapeutic agents and functional materials.[1][2] The biological activities of perimidines are vast, with demonstrated potential as antimicrobial, anti-inflammatory, and antitumor agents.[3]

The introduction of a substituted aryl group at the 2-position of the perimidine core, as in 2-(2-methoxyphenyl)-1H-perimidine, introduces the possibility of isomerism, which can significantly impact the molecule's properties. Isomers, compounds with the same molecular formula but different structural arrangements, can exhibit distinct physical, chemical, and biological characteristics.[3] Therefore, a thorough understanding of the relative thermodynamic stability of these isomers is paramount for several reasons:

-

Synthetic Route Optimization: Knowledge of the most stable isomer can guide the development of synthetic pathways that favor its formation, leading to higher yields and purity.

-

Drug Development: The biological activity of a drug is often specific to a single isomer. Understanding the stability of different isomers is crucial for producing and maintaining the desired therapeutic agent in its active form.

-

Formulation and Storage: The thermodynamic stability of a drug substance affects its shelf-life and the choice of appropriate formulation and storage conditions to prevent degradation or conversion to less active or potentially toxic isomers.

This guide will focus on the key isomers of 2-(2-methoxyphenyl)-1H-perimidine and provide a detailed roadmap for assessing their thermodynamic stability.

Isomerism in 2-(2-methoxyphenyl)-1H-perimidine

The primary forms of isomerism to consider for 2-(2-methoxyphenyl)-1H-perimidine are tautomerism and rotational isomerism (conformational isomerism).

Tautomerism

Perimidines can exist in different tautomeric forms due to the migration of a proton. The most common tautomerism in 2-substituted-1H-perimidines involves the movement of the proton between the two nitrogen atoms of the perimidine ring. For 2-(2-methoxyphenyl)-1H-perimidine, two principal tautomers can be envisioned:

-

1H-perimidine: The proton is located on one of the nitrogen atoms.

-

3H-perimidine: The proton has migrated to the other nitrogen atom.

Due to the symmetry of the perimidine core, these two tautomers are degenerate in the unsubstituted case. However, the presence of the 2-(2-methoxyphenyl) substituent could potentially lead to subtle energetic differences between the tautomeric forms, although they are generally considered to be in rapid equilibrium.

Rotational Isomerism (Conformational Isomers)

The single bond connecting the perimidine ring and the 2-methoxyphenyl group allows for rotation, giving rise to different spatial arrangements known as rotational isomers or conformers. The energy of these conformers is influenced by the steric hindrance and electronic interactions between the two ring systems and the methoxy group.

The key dihedral angle to consider is the one defined by the planes of the perimidine and the phenyl rings. The rotation around this bond will be hindered by the ortho-methoxy group, leading to distinct energy minima corresponding to stable conformers. The relative populations of these conformers at a given temperature are determined by their relative Gibbs free energies.

Computational Assessment of Thermodynamic Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic stability of isomers.[1][4] These methods allow for the calculation of the electronic energy and thermodynamic properties of molecules, providing insights into their relative stabilities.

Density Functional Theory (DFT) Calculations

A typical workflow for the computational analysis of 2-(2-methoxyphenyl)-1H-perimidine isomers using DFT involves the following steps:

-

Geometry Optimization: The three-dimensional structures of all possible isomers (tautomers and rotamers) are optimized to find their lowest energy conformations. A common functional for this purpose is B3LYP, combined with a suitable basis set such as 6-311++G(d,p).[5]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy.

-

Calculation of Thermodynamic Properties: From the frequency calculations, thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated at a specific temperature (usually 298.15 K).

-

Relative Stability Analysis: The relative stabilities of the isomers are determined by comparing their calculated Gibbs free energies. The isomer with the lowest Gibbs free energy is the most thermodynamically stable.

The following diagram illustrates the computational workflow:

Caption: A generalized workflow for the computational analysis of isomer stability using DFT.

Predicted Thermodynamic Data (Hypothetical)

| Isomer/Conformer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Tautomer 1 - Conformer A | 0.00 | 0.00 | 0.00 |

| Tautomer 1 - Conformer B | 1.50 | 1.45 | 1.60 |

| Tautomer 2 - Conformer A | 0.10 | 0.08 | 0.15 |

| Tautomer 2 - Conformer B | 1.65 | 1.60 | 1.75 |

In this hypothetical scenario, "Tautomer 1 - Conformer A" is predicted to be the most thermodynamically stable isomer.

Experimental Determination of Thermodynamic Stability

Experimental techniques provide the ultimate validation for computational predictions and are essential for a comprehensive understanding of thermodynamic stability. The two most common and powerful techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][6][7]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It can be used to determine:

-

Melting Point and Enthalpy of Fusion: A sharp endothermic peak corresponds to the melting of a crystalline solid. The temperature at the peak maximum is the melting point, and the area under the peak is proportional to the enthalpy of fusion. A higher melting point and a larger enthalpy of fusion generally indicate greater crystal lattice stability.

-

Polymorphic Transitions: DSC can detect solid-solid phase transitions between different crystalline forms (polymorphs) of a compound.

-

Decomposition Temperature: The onset of an exothermic or endothermic event at higher temperatures can indicate the decomposition of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[1][6][7] It is particularly useful for determining:

-

Decomposition Temperature: The temperature at which the sample begins to lose mass due to decomposition is a direct measure of its thermal stability.

-

Presence of Solvents or Water of Hydration: Mass loss at lower temperatures can indicate the evaporation of residual solvents or the loss of water from a hydrated crystal structure.

Experimental Protocol: Combined TGA-DSC Analysis

A simultaneous TGA-DSC analysis provides complementary information from a single experiment, offering a comprehensive thermal profile of the compound.[3][8]

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of the synthesized isomers of 2-(2-methoxyphenyl)-1H-perimidine.

Materials and Equipment:

-

Synthesized and purified isomers of 2-(2-methoxyphenyl)-1H-perimidine

-

Simultaneous TGA-DSC instrument

-

Aluminum or ceramic pans

-

Inert gas supply (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified isomer into a TGA-DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the instrument.

-

Set the purge gas (e.g., Nitrogen) flow rate to 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point (e.g., 400 °C).

-

-

Data Analysis:

-

From the DSC curve, determine the onset temperature and peak temperature of any endothermic or exothermic events. Calculate the enthalpy change from the peak area.

-

From the TGA curve, determine the onset temperature of mass loss, which corresponds to the decomposition temperature.

-

The following diagram illustrates the experimental workflow:

Caption: A streamlined workflow for the experimental determination of thermal stability using TGA-DSC.

Synthesis and Structural Characterization

The synthesis of 2-aryl-1H-perimidines typically involves the condensation of 1,8-diaminonaphthalene with the corresponding aldehyde.[9] For 2-(2-methoxyphenyl)-1H-perimidine, the reaction would be between 1,8-diaminonaphthalene and 2-methoxybenzaldehyde.

General Synthetic Procedure:

-

Dissolve 1,8-diaminonaphthalene in a suitable solvent, such as ethanol.

-

Add an equimolar amount of 2-methoxybenzaldehyde to the solution.

-

The reaction can be carried out at room temperature or with gentle heating.[9]

-

The product can be isolated by filtration and purified by recrystallization.

Structural Characterization:

The synthesized isomers should be thoroughly characterized to confirm their structure and purity before thermodynamic analysis. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the presence of different isomers.[10][11]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state, which can be used to validate the computationally predicted geometries.[11][12]

Conclusion

The thermodynamic stability of 2-(2-methoxyphenyl)-1H-perimidine isomers is a critical factor that governs their behavior from synthesis to biological application. This technical guide has outlined a comprehensive approach for the investigation of this crucial property, integrating both computational and experimental methodologies. By employing DFT calculations, researchers can gain valuable a priori insights into the relative stabilities of different tautomers and rotational isomers. These theoretical predictions can then be rigorously validated through experimental techniques such as DSC and TGA, which provide quantitative data on the thermal properties of the synthesized compounds. The synergistic application of these methods, as detailed in this guide, will empower researchers to make informed decisions in the development of perimidine-based compounds for a wide range of applications in medicine and materials science.

References

-

ResearchGate. (n.d.). Synthesis, X-ray structures, Hirshfeld Surface Analysis, and Redox Behaviour of 2-substituted-1H-perimidine derivatives. Retrieved from [Link]

-

Nathiya, A., Saleem, H., Jayakumar, T., Rajavel, A., & Ramesh Babu, N. (2017). Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. Open Access Pub. Retrieved from [Link]

-

IUCr. (n.d.). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Retrieved from [Link]

-

University of Bath. (n.d.). Alternative formats. Retrieved from [Link]

-

Academic Journals. (2014). Synthesis, characterization and biological activity of 2- Aryl -2, 3-dihydro-1H-perimidine. Retrieved from [Link]

-

PubMed. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-methoxyphenyl)-1H-perimidine. Retrieved from [Link]

-

Microbioz India. (2024). A Comprehensive Comparison of TGA and DSC in Chemistry. Retrieved from [Link]

-

The University of Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]

-

AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. azom.com [azom.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. microbiozindia.com [microbiozindia.com]

- 7. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 8. perkinelmer.com.ar [perkinelmer.com.ar]

- 9. academicjournals.org [academicjournals.org]

- 10. openaccesspub.org [openaccesspub.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Synthesis and Characterization of 2-(2-Methoxyphenyl)-1H-perimidine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

Perimidines are a highly privileged class of multi-nuclear N-heterocyclic compounds characterized by their amphoteric chemical properties and extensive electron delocalization. They are of significant interest in medicinal chemistry for their antimicrobial and antifungal properties, as well as in materials science for their optical and charge-transfer capabilities [1].

The synthesis of 2-substituted 1H-perimidines from 1,8-diaminonaphthalene and aldehydes is a classic transformation. However, a critical mechanistic distinction must be made: the direct acid-catalyzed condensation of an aldehyde with 1,8-diaminonaphthalene yields a 2,3-dihydro-1H-perimidine [2]. To obtain the fully unsaturated, fully conjugated 1H-perimidine target (which contains a C=N double bond within the heterocyclic ring), an oxidative dehydrogenation step is strictly required.

The Causality of Experimental Design

To achieve a highly efficient, one-pot synthesis of 2-(2-methoxyphenyl)-1H-perimidine, this protocol utilizes sodium metabisulfite ( Na2S2O5 ) [3].

-

The Reagents: 1,8-diaminonaphthalene acts as the bis-nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzaldehyde.

-

The Solvent System (EtOH:H₂O, 5:1): Ethanol is selected to solubilize the organic precursors (diamine and aldehyde), while the aqueous component is essential for dissolving the inorganic oxidant ( Na2S2O5 ), ensuring a homogeneous reactive interface.

-

The Oxidant ( Na2S2O5 ): Following the initial condensation and dehydration that forms the intermediate Schiff base and subsequent ring-closed dihydroperimidine, Na2S2O5 acts as a mild oxidative dehydrogenating agent under reflux conditions to yield the fully aromatic 1H-perimidine [3].

Experimental Visualization

Workflow for the one-pot synthesis and oxidative dehydrogenation of 1H-perimidine.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 5.0 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |

| 1,8-Diaminonaphthalene | 158.20 | 1.0 eq | 791 mg | Bis-nucleophile |

| 2-Methoxybenzaldehyde | 136.15 | 1.0 eq | 681 mg (0.61 mL) | Electrophile |

| Sodium Metabisulfite ( Na2S2O5 ) | 190.11 | 1.5 eq | 1.42 g | Oxidative Dehydrogenator |

| Ethanol (Absolute) | 46.07 | - | 25 mL | Primary Solvent |

| Deionized Water | 18.02 | - | 5 mL | Co-solvent for oxidant |

Expected Yield: 65 - 75% (approx. 0.9 - 1.0 g) after recrystallization.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly

-

Preparation: To a clean, oven-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, add 1,8-diaminonaphthalene (791 mg, 5.0 mmol).

-

Solvation: Add 25 mL of absolute ethanol to the flask and stir at room temperature until the diamine is fully dissolved.

-

Electrophile Addition: Slowly add 2-methoxybenzaldehyde (681 mg, 5.0 mmol) to the stirring solution. The solution may exhibit a slight color change as the initial intermolecular nucleophilic addition begins [2].

-

Oxidant Integration: Dissolve sodium metabisulfite (1.42 g, 7.5 mmol) in 5 mL of deionized water. Add this aqueous solution dropwise to the ethanolic reaction mixture.

Phase 2: Reflux and Oxidative Dehydrogenation

-

Heating: Attach a reflux condenser to the flask. Heat the reaction mixture in an oil bath set to 75–80 °C.

-

Monitoring: Maintain reflux for 24 hours. The progression of the reaction from the dihydro-intermediate to the fully aromatic 1H-perimidine should be monitored via Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane:Ethyl Acetate, 7:3). The fully conjugated product will exhibit distinct UV activity and a different Rf value compared to the starting materials.

Phase 3: Workup and Purification

-

Precipitation: Upon completion, remove the flask from the heat source and allow it to cool gradually to room temperature. A precipitate will typically form as the solubility of the rigid, planar 1H-perimidine decreases at lower temperatures.

-

Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold deionized water (2 × 10 mL) to remove unreacted inorganic salts, followed by ice-cold dilute ethanol (10 mL) to remove unreacted starting materials and soluble byproducts.

-

Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize from hot ethanol. Allow the solution to cool slowly to yield high-purity microcrystals of 2-(2-methoxyphenyl)-1H-perimidine.

-

Drying: Dry the purified product under high vacuum at 40 °C for 12 hours prior to spectroscopic characterization (NMR, HRMS).

Self-Validating Quality Control

To ensure the trustworthiness of the protocol, the final product must be validated to confirm the success of the oxidative dehydrogenation:

-

¹H-NMR (DMSO-d6): The absence of an aliphatic sp3 C-H proton signal (typically found around 5.5–6.0 ppm in 2,3-dihydroperimidines) is the primary indicator of successful oxidation to the 1H-perimidine. Furthermore, a highly deshielded N-H proton signal (broad singlet, >10 ppm) should be observed.

-

FT-IR: The presence of a sharp C=N stretching frequency (approx. 1600-1640 cm⁻¹) and a single N-H stretch (approx. 3300-3400 cm⁻¹) confirms the fully aromatic structure.

References

-

Review on Perimidines: A synthetic Pathways Approach Source: Material Science Research India URL:[Link]

-

Perimidines Synthesis: A Simple and Effective Experiment of Organic Chemistry for Undergraduate Students Source: Orbital: The Electronic Journal of Chemistry (UFMS) URL:[Link]

-

2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine Source: MDPI (Molbank) URL:[Link]

Application Note: Preparation and Characterization of Transition Metal Complexes with 2-(2-Methoxyphenyl)-1H-perimidine

Introduction & Scientific Rationale

Perimidines are a fascinating class of π -amphoteric nitrogen-containing heterocycles formed by fusing a pyrimidine ring with a naphthalene core. This unique structural topology allows the lone pairs on the nitrogen atoms to transfer electron density into the naphthalene ring, creating an electron-rich framework highly suitable for transition metal coordination[1].

The specific ligand, 2-(2-methoxyphenyl)-1H-perimidine , is of paramount interest in modern bioinorganic chemistry and drug development. By incorporating a 2-methoxyphenyl substituent, the ligand transitions from a simple monodentate nitrogen donor to a versatile bidentate (N,O) chelating system. The synergistic coordination of the perimidine imine nitrogen and the methoxy oxygen stabilizes various transition metal ions—such as Cu(II), Co(II), Fe(II), and Ru(III)—yielding complexes with enhanced antimicrobial, anti-inflammatory, and catalytic (e.g., catecholase) activities[1][2][3].

This application note provides a comprehensive, self-validating methodology for the synthesis of the 2-(2-methoxyphenyl)-1H-perimidine ligand and its subsequent complexation with transition metals, grounded in mechanistic causality.

Mechanistic Causality: From Ligand Design to Metal Coordination

The Oxidative Dehydrogenation Imperative

The standard condensation of 1,8-diaminonaphthalene with 2-methoxybenzaldehyde naturally arrests at the 2,3-dihydro-1H-perimidine intermediate. While stable, this non-planar intermediate lacks the extended aromatic conjugation required for optimal metal-to-ligand charge transfer (MLCT) and robust chelation.

To achieve the fully aromatic 1H-perimidine, an oxidative dehydrogenation step is mandatory. Utilizing sodium metabisulfite (Na₂S₂O₅) in an aqueous ethanol system provides a mild, one-pot solution. The Na₂S₂O₅ acts as an oxidative driver during the ring-closure phase, abstracting hydrogen to form the critical C=N double bond without over-oxidizing the sensitive naphthalene core[4].

Coordination Logic

Upon successful synthesis, the 1H-perimidine ligand presents two primary coordination sites: the unprotonated imine nitrogen (sp²) and the ether oxygen of the methoxy group. Depending on the transition metal's d-electron count and the reaction pH, the ligand can coordinate as a neutral bidentate donor or, upon deprotonation of the secondary amine (-NH), as an anionic ligand.

Caption: Workflow for the synthesis of 2-(2-methoxyphenyl)-1H-perimidine and its metal complexes.

Experimental Protocols

Note: All procedures should be conducted in a well-ventilated fume hood. 1,8-diaminonaphthalene is a known irritant and potential mutagen; handle with appropriate PPE.

Protocol A: One-Pot Synthesis of 2-(2-Methoxyphenyl)-1H-perimidine (Ligand)

This protocol employs an eco-friendly oxidative condensation approach[4].

Reagents:

-

1,8-Diaminonaphthalene (1.0 mmol, 158.2 mg)

-

2-Methoxybenzaldehyde (1.0 mmol, 136.1 mg)

-

Sodium metabisulfite (Na₂S₂O₅) (3.0 mmol, 570.3 mg)

-

Ethanol/Water (5:1 v/v, 30 mL)

Step-by-Step Methodology:

-

Solubilization: In a 100 mL round-bottomed flask, dissolve 1,8-diaminonaphthalene in 25 mL of ethanol. Stir until completely dissolved.

-

Electrophile Addition: Add 2-methoxybenzaldehyde dropwise to the stirring solution at room temperature.

-

Oxidant Introduction: Dissolve Na₂S₂O₅ in 5 mL of distilled water and add this aqueous solution to the reaction mixture.

-

Reflux & Aromatization: Equip the flask with a reflux condenser and heat the mixture to 75 °C for 24 hours. The Na₂S₂O₅ will drive the oxidative dehydrogenation of the transient dihydro-intermediate.

-

Monitoring: Validate reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the starting diamine and the emergence of a new fluorescent spot under UV (254 nm) indicates success.

-

Workup: Cool the mixture to room temperature. A precipitate will form. Filter the solid under vacuum, washing sequentially with cold ethanol (10 mL) and distilled water (20 mL) to remove unreacted bisulfite.

-

Purification: Dissolve the crude solid in dichloromethane (DCM) and wash with water in a separatory funnel. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate under reduced pressure to yield the pure orange/yellow solid.

Protocol B: Synthesis of Transition Metal Complexes (e.g., Cu(II), Co(II))

This protocol describes the synthesis of a 1:2 (Metal:Ligand) coordination complex[1][3].

Reagents:

-

2-(2-Methoxyphenyl)-1H-perimidine (2.0 mmol)

-

Metal Salt: e.g., CuCl₂·2H₂O or CoCl₂·6H₂O (1.0 mmol)

-

Methanol (Absolute, 20 mL)

-

Triethylamine (TEA) (Optional, for pH adjustment)

Step-by-Step Methodology:

-

Ligand Preparation: Dissolve the synthesized ligand (2.0 mmol) in 15 mL of hot absolute methanol.

-

Metal Addition: In a separate vial, dissolve the transition metal salt (1.0 mmol) in 5 mL of methanol. Add the metal solution dropwise to the stirring ligand solution.

-

Coordination: Causality Check: A rapid color change (e.g., to deep green/brown for Copper, or dark blue/purple for Cobalt) immediately validates the onset of MLCT and complexation.

-

Reflux: Heat the mixture to reflux (65 °C) for 4–6 hours. If the deprotonated anionic ligand is desired, add 2-3 drops of TEA to shift the equilibrium.

-

Isolation: Reduce the solvent volume by half using a rotary evaporator. Cool the flask in an ice bath to induce precipitation.

-

Collection: Filter the microcrystalline complex, wash with cold methanol and diethyl ether, and dry in a vacuum desiccator over anhydrous CaCl₂.

Analytical Validation & Data Presentation

A self-validating protocol requires rigorous analytical confirmation. The transition from the free ligand to the metal complex is most distinctly observed via FT-IR and NMR spectroscopy[4][5].

Table 1: Diagnostic Spectroscopic Shifts Upon Complexation

| Analytical Method | Free Ligand (Expected) | Metal Complex (Expected) | Mechanistic Rationale |

| FT-IR ( ν C=N) | ~1620 - 1635 cm⁻¹ | ~1585 - 1600 cm⁻¹ | Red-shift confirms nitrogen lone pair donation to the metal center, weakening the C=N bond. |

| FT-IR ( ν C-O-C) | ~1245 cm⁻¹ | ~1220 cm⁻¹ | Shift indicates participation of the methoxy oxygen in chelation. |

| FT-IR ( ν N-H) | ~3300 - 3400 cm⁻¹ | Broad or Absent | Broadening indicates hydrogen bonding; absence indicates deprotonation (if TEA was used). |

| ¹H NMR (-NH proton) | ~9.0 - 9.5 ppm (s, 1H) | Downfield shift or absent | Paramagnetic metals (Cu, Co) will broaden NMR signals. Diamagnetic metals (Zn) show downfield shifts due to metal deshielding. |

Table 2: Comparative Biological & Catalytic Efficacy

Aggregated typical performance metrics for Perimidine-Metal systems[2][3].

| Compound | Antibacterial Efficacy (E. coli MIC) | Catecholase Activity (Turnover Number) |

| Free Ligand | > 100 µg/mL | Inactive |

| Cu(II) Complex | 12.5 - 25 µg/mL | ~60 - 80 h⁻¹ |

| Fe(III) Complex | 50 µg/mL | ~800 - 890 h⁻¹ |

Mechanistic Logic of Coordination Geometry

The spatial arrangement of the perimidine complex is dictated by the metal's electronic configuration and the steric bulk of the naphthalene core.

Caption: Mechanistic logic dictating the coordination geometry of metal-perimidine complexes.

Because the 2-(2-methoxyphenyl)-1H-perimidine ligand is sterically demanding, Cu(II) complexes frequently adopt a distorted square-planar or square-pyramidal geometry, whereas Fe(III) and Ru(III) complexes tend to expand their coordination sphere to form octahedral geometries by incorporating auxiliary chloride or solvent ligands[2][5].

References

- Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies. National Institutes of Health (NIH).

- Synthesis of new transition metal complexes of 1H-perimidine derivatives having antimicrobial and anti-inflammatory activities. ResearchGate.

- Metal complexes of perimidine and Schiff base ligands bearing both naphthalene and chromone moieties: synthesis and catalytic activity. Bulgarian Chemical Communications.

- 2-[2-(Diphenylphosphoryl)phenyl]-1H-perimidine. MDPI.

- PREPARATION AND CHARACTERIZATION OF Fe3O4@SiO2@L-VALINE NANOPARTICLES AS AN EFFECTIVE AND NOVEL NANOCATALYST FOR THE SYNTHESIS OF PERIMIDINE DERIVATIVE UNDER MILD CONDITIONS. International Journal of Pharmaceutical Sciences and Research.

Sources

Topic: In Vitro Antimicrobial Screening Methods for 2-(2-methoxyphenyl)-1H-perimidine

An Application Note and Protocol Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Perimidines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising structural motif due to their diverse biological activities, including antimicrobial properties.[1][2][3] This guide provides a comprehensive set of protocols for the in vitro antimicrobial screening of 2-(2-methoxyphenyl)-1H-perimidine , a representative member of the 2-substituted perimidine class. We detail methodologies from initial qualitative screening using the agar disk diffusion method to quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). This document is designed to provide researchers with the foundational techniques and the scientific rationale required to robustly evaluate the antimicrobial potential of this and related compounds.

Compound Profile: 2-(2-methoxyphenyl)-1H-perimidine

Chemical Structure and Rationale

Perimidines are synthesized through the condensation of 1,8-diaminonaphthalene with various carbonyl compounds.[2] The resulting fused heterocyclic system is characterized by a unique electronic structure that allows for interactions with various biological targets.[1] The substituent at the 2-position significantly influences the biological activity. The choice of a 2-methoxyphenyl group in the target compound provides a specific steric and electronic profile intended to enhance interaction with microbial enzymes or cellular structures. The general class of 2-substituted perimidines has demonstrated activity against both Gram-positive and Gram-negative bacteria, making them a compelling subject for further investigation.[2]

Solubility and Stock Solution Preparation

A critical, and often overlooked, first step is ensuring the compound is fully solubilized to achieve accurate and reproducible results.

-

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for a wide range of organic compounds and its general compatibility with microbial assays at low final concentrations.

-

Protocol for 10 mg/mL Stock Solution:

-

Accurately weigh 10 mg of 2-(2-methoxyphenyl)-1H-perimidine powder.

-

Aseptically transfer the powder to a sterile 2 mL microcentrifuge tube.

-

Add 1 mL of sterile, molecular biology-grade DMSO.

-

Vortex vigorously for 2-3 minutes until the compound is completely dissolved. A brief sonication may be used if particulates remain.

-

This 10 mg/mL (10,000 µg/mL) stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Causality Note: It is crucial to ensure the final concentration of DMSO in the assay medium does not exceed 1% (v/v), as higher concentrations can inhibit microbial growth, leading to false-positive results. A solvent toxicity control must always be included in every experiment.

Overview of the Antimicrobial Screening Workflow

The evaluation of a novel compound follows a logical progression from a broad qualitative assessment to precise quantitative measurements. This workflow ensures that resources are used efficiently, with the most promising candidates advancing to more rigorous testing.

Protocol 1: Agar Disk Diffusion (Qualitative Primary Screen)

This method provides a rapid, visual assessment of a compound's ability to inhibit microbial growth. It is based on the principle that a soluble antimicrobial agent will diffuse from a paper disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear "zone of inhibition" (ZOI) will appear around the disk.

Materials

-

Mueller-Hinton Agar (MHA) plates

-

Sterile 6 mm paper disks

-

Bacterial cultures (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) grown to a 0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Compound stock solution (10 mg/mL)

-

Positive control (e.g., Gentamicin 10 µg disk)

-

Negative control (DMSO)

-

Incubator (37°C)

Step-by-Step Methodology

-

Inoculum Preparation: Adjust the turbidity of an overnight bacterial culture in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Rotate the swab against the inside of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure even coverage.

-

Disk Preparation & Application:

-

Aseptically apply 10 µL of the 10 mg/mL compound stock onto a sterile paper disk (yielding a 100 µ g/disk load).

-

Prepare a negative control disk by applying 10 µL of pure DMSO.

-

Allow the disks to dry for a few minutes in a sterile environment.

-

Using sterile forceps, place the compound disk, the DMSO disk, and a standard positive control antibiotic disk onto the inoculated MHA plate. Ensure disks are spaced far enough apart to prevent overlapping zones.

-

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

Interpreting the Data

The diameter of the ZOI correlates with the susceptibility of the microorganism to the compound. A larger zone indicates greater susceptibility. The DMSO control should show no zone of inhibition.

Table 1: Example Data from Agar Disk Diffusion Screening

| Test Article | Disk Load | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Interpretation |

|---|---|---|---|---|

| 2-(2-methoxyphenyl)-1H-perimidine | 100 µg | 18 | 12 | Active against both, with greater activity against Gram-positive strain. |

| Gentamicin (Positive Control) | 10 µg | 22 | 20 | Assay Valid |

| DMSO (Negative Control) | 10 µL | 0 | 0 | Assay Valid |

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This quantitative method is considered the gold standard for susceptibility testing.

Materials

-

Sterile 96-well flat-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum prepared to ~5 x 10⁵ CFU/mL in CAMHB

-

Compound stock solution

-

Positive control (standard antibiotic)

-

Multichannel pipette

-

Plate reader (optional, for OD measurement)

-

Resazurin solution (optional, for viability staining)

Step-by-Step Methodology

-

Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 in several rows of a 96-well plate.

-

Compound Serial Dilution:

-

Add 200 µL of a prepared working solution of the test compound (e.g., 256 µg/mL in CAMHB) to well 1.

-

Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this 2-fold serial dilution across the plate from well 2 to well 10. Discard 100 µL from well 10.

-

This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no compound, no bacteria).

-

-

Inoculation: Add 100 µL of the standardized bacterial inoculum (~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well (except 12) is now 200 µL, and the starting compound concentration in well 1 is 128 µg/mL.

-

Controls: Prepare rows for a positive control antibiotic and a solvent (DMSO) toxicity control using the same serial dilution method.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration where no visible turbidity (bacterial growth) is observed. This can be assessed by eye or by reading the optical density (OD) at 600 nm.

Table 2: Sample 96-Well Plate Layout and MIC Determination (Concentrations in µg/mL after adding inoculum)

| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 (Growth) | 12 (Sterile) |

|---|---|---|---|---|---|---|---|---|---|---|---|---|

| [Compound] | 128 | 64 | 32 | 16 | 8 | 4 | 2 | 1 | 0.5 | 0.25 | 0 | 0 |

| Growth | - | - | - | - | + | + | + | + | + | + | + | - |

| Result | Clear | Clear | Clear | Clear | Turbid | Turbid | Turbid | Turbid | Turbid | Turbid | Turbid | Clear |

| Interpretation | MIC = 16 µg/mL (The first clear well) |

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay differentiates between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) activity. It is a direct extension of the MIC assay.

Principle

A small volume of broth is taken from the clear wells of the MIC plate (at and above the MIC) and plated onto antibiotic-free agar. If the compound was bactericidal, no colonies will grow. If it was merely bacteriostatic, the bacteria will recover and form colonies once removed from the compound.

Step-by-Step Methodology

-

Select Wells: Identify the clear wells from the completed MIC assay (the MIC well and at least two higher concentrations).

-

Subculture: Aseptically pipette 10 µL from each selected well and spot-plate it onto a fresh MHA plate. Be sure to label each spot corresponding to its concentration.

-

Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

-

Determine MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is practically observed as no colony growth (or only 1-2 colonies) on the subculture plate.

Interpretation

-

Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4).

-

Bacteriostatic: If the MBC is more than four times the MIC (MBC/MIC > 4).

Potential Mechanisms of Action for Perimidines

While the exact mechanism of 2-(2-methoxyphenyl)-1H-perimidine requires specific investigation, the broader class of N-heterocyclic compounds is known to target various essential bacterial processes.[5] In silico and in vitro studies on related compounds suggest possible interference with cell division or nucleic acid synthesis.[1][6]

References

-

New 2-heterocyclic perimidines: Synthesis and antimicrobial activity. (2025). ResearchGate. [Link]

-